Trisodium;1-dodecoxydodecane;phosphate
Description
Significance of Phosphate (B84403) Esters as Functional Molecules
Phosphate esters are organophosphorus compounds that can be considered esters of phosphoric acid. hroc.in Their inherent chemical structure, featuring a central phosphorus atom bonded to oxygen atoms and organic substituents, gives rise to a variety of functional properties. These molecules are lauded for their exceptional stability across a wide range of temperatures, pH levels, and electrolyte concentrations. hroc.in This robustness makes them suitable for use in harsh industrial environments.
The functional significance of phosphate esters extends to their surfactant properties, which include detergency, foaming, emulsification, dispersing, wetting, and solubilizing. hroc.in Beyond these typical surfactant behaviors, phosphate esters also exhibit properties less common in other anionic surfactants, such as defoaming capabilities, hydrotropicity, high electrolyte tolerance, lubricity, and corrosion inhibition. hroc.in This multifunctional nature allows for the design of specialized surfactants with a precise balance of properties for optimal performance in diverse applications, from industrial cleaners to metalworking fluids. hroc.inshreechem.in
Overview of Anionic Surfactant Classes in Advanced Materials Science
Anionic surfactants are a major class of surface-active agents characterized by a negatively charged hydrophilic head group. ipcol.combiolinscientific.com This negative charge is crucial for their ability to lift and suspend soils, making them highly effective cleaning agents in soaps and detergents. ipcol.comconro.com Common examples of anionic surfactants include sulfates, sulfonates, and carboxylates. conro.com
In the realm of advanced materials science, anionic surfactants are indispensable for a variety of processes. They are utilized as emulsifiers in polymerization, helping to create stable emulsions of monomers. shreechem.in Their role as dispersing agents is critical in the formulation of paints, inks, and coatings, where they ensure the uniform distribution of pigments. shreechem.in Furthermore, anionic surfactants are employed in the synthesis of nanoparticles and other advanced materials, where they can influence particle size and stability. The construction industry also utilizes anionic surfactants to enhance the fluidity and workability of ready-mix concrete. jsxxchem.com
Positioning of Trisodium (B8492382);1-dodecoxydodecane;phosphate within Phosphate Ester Surfactant Research
Trisodium;1-dodecoxydodecane;phosphate is a specific type of alkyl ether phosphate ester. Its name suggests a structure comprising a phosphate group esterified with a C12-ether-C12 alcohol and neutralized with three sodium ions. This structure places it within the category of complex phosphate esters, which are noted for their enhanced oil solubility due to the presence of a significant hydrophobic component.
Within the broader landscape of phosphate ester surfactant research, this compound would be investigated for its potential in applications requiring robust emulsification and surface activity, particularly in systems with a high oil phase content. Research would likely focus on characterizing its performance in areas such as enhanced oil recovery, as a lubricant additive, or in the formulation of specialized industrial cleaners. The "dodecoxydodecane" portion of the molecule, a large and branched hydrophobic group, suggests a strong affinity for nonpolar substances, making it a candidate for creating stable oil-in-water emulsions.
The table below provides a summary of the key characteristics and research focus for this class of compounds.
| Property | Description | Relevance to this compound |
| Emulsification | The ability to stabilize a mixture of two immiscible liquids, such as oil and water. | The large hydrophobic tail would likely provide excellent emulsification of oils and other nonpolar substances. |
| Surface Tension Reduction | The lowering of the surface tension of a liquid, allowing it to spread more easily. | Expected to significantly reduce the surface tension of water, enhancing wetting and cleaning properties. |
| Electrolyte Tolerance | The ability to maintain performance in the presence of dissolved salts. | Phosphate esters are known for their high electrolyte tolerance, a valuable property in many industrial applications. hroc.in |
| Thermal Stability | The ability to resist chemical decomposition at high temperatures. | Phosphate esters generally exhibit good thermal stability, making them suitable for high-temperature processes. hroc.in |
Properties
CAS No. |
76930-25-1 |
|---|---|
Molecular Formula |
C24H50Na3O5P |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
trisodium;1-dodecoxydodecane;phosphate |
InChI |
InChI=1S/C24H50O.3Na.H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;;1-5(2,3)4/h3-24H2,1-2H3;;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
InChI Key |
XFHHCPRMDXAWDO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Long Chain Phosphate Esters
Precursor Synthesis and Purification Strategies
The foundation of the target phosphate (B84403) ester is the long-chain alcohol precursor, dodecoxydodecanol. Its synthesis and the subsequent control of its alkoxylation are critical for the ultimate performance of the final product.
Synthesis of Dodecoxydodecanol Alcohol Precursors
The synthesis of dodecoxydodecanol, a C24 branched alcohol, is primarily achieved through the Guerbet reaction. This reaction involves the self-condensation of a primary alcohol, in this case, dodecanol, at elevated temperatures in the presence of a catalyst. The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, an aldol (B89426) condensation, dehydration of the aldol adduct, and finally, hydrogenation of the resulting unsaturated aldehyde to yield the branched-chain primary alcohol.
The Guerbet reaction is a well-established industrial process for producing branched long-chain alcohols. For the synthesis of a C24 Guerbet alcohol from a C12 precursor, typical reaction conditions involve heating two molecules of decyl alcohol to 230-250°C for several hours with a sodium hydroxide (B78521) and nickel catalyst, leading to yields greater than 90%. chemicalbook.com
An alternative, though less common for this specific structure, is the Williamson ether synthesis. This method would involve reacting a sodium dodecyloxide with a 1-halo-dodecanol. This SN2 reaction is a versatile method for forming ethers but can be less atom-economical than the Guerbet reaction for symmetrical ether alcohols. acs.orgnih.gov
Table 1: Illustrative Synthesis of a Guerbet Alcohol (2-Octyl-1-dodecanol) This table provides an example of Guerbet alcohol synthesis, which is analogous to the synthesis of dodecoxydodecanol.
| Parameter | Value | Reference |
| Starting Alcohol | Decyl Alcohol | chemicalbook.com |
| Catalyst | Sodium Hydroxide, Nickel | chemicalbook.com |
| Temperature | 230-250 °C | chemicalbook.com |
| Reaction Time | 6 hours | chemicalbook.com |
| Yield | > 90% | chemicalbook.com |
Ethoxylation and Alkoxylation Control in Alcohol Precursors
The introduction of polyoxyethylene chains to the dodecoxydodecanol precursor is achieved through ethoxylation. This process enhances the hydrophilic character of the molecule. The reaction involves the ring-opening addition of ethylene (B1197577) oxide to the alcohol in the presence of a catalyst.
Controlling the degree of ethoxylation and achieving a narrow distribution of ethoxylates is crucial for the performance of the final phosphate ester. Traditional base catalysts, such as potassium hydroxide, often lead to a broad distribution of ethoxymers. acs.org To achieve a more targeted and narrow-range ethoxylation (NRE), specialized catalysts are employed. These catalysts can include proprietary technologies that result in a "peaked" distribution, with a higher concentration of the desired ethoxymer and less unreacted alcohol. windows.net This narrow distribution can lead to improved properties such as lower melting points and reduced volatile organic compound (VOC) content.
The kinetics of ethoxylation are influenced by factors such as temperature, pressure, catalyst concentration, and the nature of the alcohol. The reaction is typically carried out at elevated temperatures and pressures. For Guerbet alcohols, ethoxylation can be performed using catalysts like alkali metals, metal oxides, or metal alkoxides. google.com The degree of ethoxylation is controlled by the stoichiometry of the ethylene oxide added.
Table 2: Comparison of Conventional and Narrow-Range Ethoxylation
| Feature | Conventional Ethoxylation (e.g., KOH catalyst) | Narrow-Range Ethoxylation (NRE) | Reference |
| Catalyst | Potassium Hydroxide (KOH) | Proprietary catalysts | acs.orgwindows.net |
| Ethoxylate Distribution | Broad | Narrow ("Peaked") | windows.net |
| Unreacted Alcohol | Higher content | Lower content | |
| Polyethylene (B3416737) Glycol (PEG) Content | Can be significant | Lower content | |
| Product Handling | Higher melting points | Lower melting points, easier handling |
Phosphorylation Reaction Pathways and Mechanistic Investigations
The final step in the synthesis is the phosphorylation of the ethoxylated dodecoxydodecanol. Various phosphating agents can be employed, each with its own reaction pathway, mechanism, and resulting product distribution.
Orthophosphoric Acid and Polyphosphoric Acid Phosphorylation Routes
Orthophosphoric acid (H₃PO₄) can be used to phosphorylate alcohols, but the reaction is an equilibrium process and requires the removal of water to drive it to completion. This typically necessitates high temperatures and can lead to side reactions.
Polyphosphoric acid (PPA), a mixture of orthophosphoric and polyphosphoric acids, is a more effective phosphorylating agent than orthophosphoric acid alone. PPA acts as both a reagent and a dehydrating agent. The reaction of long-chain alcohols with PPA generally yields a mixture of monoalkyl and dialkyl phosphates. The composition of the product mixture is dependent on the PPA concentration (often expressed as an equivalent P₂O₅ content), the molar ratio of reactants, and the reaction temperature. Higher PPA concentrations and an excess of the phosphating agent tend to favor the formation of monoalkyl phosphates. google.com However, a significant amount of unreacted phosphoric acid can remain in the product mixture. google.com
The reaction with PPA is complex, involving the alcoholysis of the P-O-P bonds in the polyphosphoric acid chains. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on a phosphorus atom in the PPA chain.
Phosphorus Oxychloride and Phosphorus Anhydride Approaches
Phosphorus oxychloride (POCl₃) is a highly reactive phosphorylating agent that readily reacts with alcohols to form phosphate esters. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the alcohol on the phosphorus atom of POCl₃, followed by the stepwise displacement of chloride ions. This method can be used to produce mono-, di-, and trialkyl phosphates, and the product distribution can be controlled by the stoichiometry of the reactants.
Phosphorus pentoxide (P₄O₁₀), also known as phosphoric anhydride, is a powerful dehydrating and phosphorylating agent. It reacts vigorously with alcohols, even at low temperatures, to produce a mixture of phosphate esters. The reaction is complex and can lead to a range of products, including mono- and dialkyl phosphates, as well as pyrophosphates. Controlling the reaction to selectively produce the desired phosphate ester can be challenging. Lower reaction temperatures (below 80°C) have been shown to favor the formation of the dihydrogen form of the phosphorylated alcohol with reduced degradation and by-product formation. google.com
Exploration of Alternative Phosphating Reagents
To overcome the limitations of traditional phosphating agents, such as harsh reaction conditions and lack of selectivity, several alternative reagents have been explored. These modern reagents often allow for milder reaction conditions and greater functional group tolerance.
One such class of reagents is based on P(V) chemistry, which offers a more direct and controllable synthetic approach compared to P(III)-based methods that require a subsequent oxidation step. organic-chemistry.org For example, a P(V)-based Ψ-reagent has been shown to enable the direct and chemoselective phosphorylation of alcohols under mild conditions. organic-chemistry.org This method provides access to monoalkyl phosphates with high efficiency and tolerates a wide range of functional groups. organic-chemistry.org
Another approach involves catalytic methods for phosphorylation. For instance, a catalytic system using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) and phosphoenolpyruvic acid monopotassium salt (PEP-K) has been developed for the phosphorylation of alcohols with high functional group tolerance. nih.gov This method allows for the direct introduction of an unprotected phosphate group to various alcohol substrates. nih.gov
Table 3: Overview of Phosphorylating Agents for Alcohols
| Phosphorylating Agent | Key Characteristics | Advantages | Disadvantages |
| Orthophosphoric Acid | Equilibrium reaction | Inexpensive | Requires high temperatures, water removal |
| Polyphosphoric Acid (PPA) | Reagent and dehydrating agent | More reactive than H₃PO₄ | Produces mixture of esters, residual acid |
| Phosphorus Oxychloride (POCl₃) | Highly reactive | Versatile for mono-, di-, and triesters | Requires base, corrosive byproduct |
| Phosphorus Pentoxide (P₄O₁₀) | Powerful dehydrating/phosphorylating agent | Highly reactive | Difficult to control, mixture of products |
| Alternative P(V) Reagents | Mild reaction conditions | High selectivity, functional group tolerance | Higher cost, availability |
| Catalytic Systems (e.g., PEP-K/TBAHS) | Catalytic, high functional group tolerance | Mild conditions, direct phosphorylation | May not be suitable for all substrates |
Reaction Condition Optimization for Trisodium (B8492382);1-dodecoxydodecane;phosphate
The synthesis of long-chain phosphate esters, such as the organic precursor to Trisodium;1-dodecoxydodecane;phosphate, is a multifaceted process where reaction conditions are meticulously controlled to maximize product yield and achieve the desired chemical structure. The primary route involves the phosphorylation of a long-chain alcohol, in this case, a C12 alcohol like 1-dodecanol, with a suitable phosphorylating agent. Key parameters including temperature, pressure, solvent, stoichiometry, and catalysis are optimized to direct the reaction towards the desired product while minimizing side reactions.
Temperature, Pressure, and Solvent Effects on Reaction Yield and Selectivity
The interplay of temperature, pressure, and solvent is critical in phosphate esterification. Temperature influences the reaction kinetics, but excessive heat can lead to degradation and undesirable side products. dtic.mil Pressure can be manipulated, particularly by applying a vacuum, to remove volatile byproducts like water, thereby driving the reaction equilibrium towards product formation. google.com The solvent not only facilitates the mixing of reactants but also affects reaction pathways and rates through polarity and solvation effects. nih.gov
Temperature: Reaction temperatures for phosphate ester synthesis are carefully selected to balance reaction rate and product stability. For reactions involving phosphoric acid and polyols, temperatures in the range of 135°C to 165°C are often employed. google.com Higher temperatures can accelerate the reaction, but also increase the likelihood of degradation and side reactions such as the dehydration of the alcohol substrate. dtic.mil For instance, studies on the esterification of phosphonic acids have shown that increasing the temperature from 30°C to 90°C can shift the selectivity from monoester to diester formation. nih.gov
Pressure: Reduced pressure is commonly applied in phosphate ester synthesis to remove water formed during the reaction, which is crucial for driving the dehydrative condensation forward. google.com Operating at pressures around 50 mm Hg is typical for reactions involving phosphoric acid and glycerol (B35011) to ensure continuous water removal. google.com High-pressure conditions have also been explored; for example, the esterification of phosphoric acid with methanol (B129727) was shown to proceed markedly at 6 GPa, increasing the yield of monomethyl phosphate by a factor of 34 compared to ambient conditions. researchgate.net
Solvent Effects: The choice of solvent can significantly alter reaction kinetics, thermodynamics, and product selectivity. nih.gov The rate of solvolysis of phosphate monoesters, for example, is considerably faster in polar solvents like water compared to less polar solvents like tert-butyl alcohol. nih.gov This is often due to the stabilization of charged transition states in more polar environments. In some synthetic protocols, the reaction can be performed without a solvent, using an excess of one reactant, such as an orthoester, to serve as both reactant and medium. nih.gov For other systems, aprotic solvents like acetonitrile (B52724) (MeCN) can be used to suppress specific side reactions, such as the formation of H-phosphonate monoesters during certain phosphorylation processes. acs.org
| Parameter | Condition | Effect on Yield and Selectivity | Source |
| Temperature | 135°C - 165°C | Optimal range for balancing reaction rate and minimizing degradation in polyol esterification. | google.com |
| >150°C | Increased rate, but higher risk of alcohol dehydration and side product formation. | dtic.milacs.org | |
| 30°C vs. 90°C | Can shift selectivity from monoester to diester formation in certain systems. | nih.gov | |
| Pressure | Reduced (e.g., 50 mm Hg) | Removes water byproduct, driving the reaction equilibrium towards ester formation. | google.com |
| High (e.g., 6 GPa) | Can dramatically increase reaction yields for specific esterifications (e.g., with methanol). | researchgate.net | |
| Solvent | Polar (e.g., Water) | Generally increases the rate of solvolysis for phosphate monoesters. | nih.gov |
| Aprotic (e.g., Acetonitrile) | Can suppress specific undesirable side reactions. | acs.org | |
| Non-polar | Slower reaction rates due to increased activation enthalpies. | nih.gov |
Stoichiometric Control and Impact on Mono-Diester Ratio
One of the most critical factors in the synthesis of phosphate esters is the stoichiometric ratio of the alcohol to the phosphorylating agent. This ratio is the primary determinant of the final product distribution, specifically the relative amounts of monoester and diester. lankem.comlankem.com Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). researchgate.netlamberti.com
When using phosphorus pentoxide, the reaction with an alcohol (ROH) generally proceeds as follows: P₂O₅ + 3ROH → (RO)PO(OH)₂ (Monoester) + (RO)₂PO(OH) (Diester) lankem.com
A 3:1 molar ratio of alcohol to P₂O₅ theoretically yields equimolar amounts of monoester and diester, which corresponds to a weight ratio of approximately 65:35 (diester:monoester). lankem.comlankem.com By carefully manipulating this molar ratio and other reaction conditions, the mono- to diester ratio can be adjusted to meet specific requirements. lankem.comlamberti.com Increasing the proportion of the alcohol generally favors the formation of the diester, while an excess of the phosphorylating agent favors the monoester. The choice of phosphating agent also influences the outcome; polyphosphoric acid tends to produce a higher proportion of monoester compared to phosphorus pentoxide under similar conditions. p2infohouse.org
| Alcohol : P₂O₅ Molar Ratio | Expected Outcome | Predominant Product | Source |
| < 3:1 | Excess phosphorylating agent | Higher proportion of monoester | lankem.comresearchgate.net |
| 3:1 | Theoretical equimolar mix | Approx. 65:35 diester to monoester (by weight) | lankem.comlankem.com |
| > 3:1 | Excess alcohol | Higher proportion of diester | lankem.comresearchgate.net |
Catalytic Enhancement in Phosphate Esterification Reactions
Catalysis plays a significant role in modern synthetic chemistry, offering pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. In phosphate esterification, various catalytic systems have been developed to overcome the often harsh conditions required for direct condensation.
Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze the conversion of phosphonate (B1237965) esters to phosphonic acids. organic-chemistry.org Base-assisted routes are also common, where bases like pyridine can accelerate the hydrolysis of phosphate diesters by several orders of magnitude. chemrxiv.org In some cases, simple inorganic bases like sodium hydroxide are used not only for neutralization but also to improve the conversion of reactants to phosphate esters, although this can significantly increase the viscosity of the reaction mixture. google.com
More advanced catalytic systems have also been reported. For example, tetrabutylammonium hydrogen sulfate (TBAHS) has been used as a catalyst for the phosphorylation of alcohols, enabling the direct introduction of a phosphate group to a wide range of substrates with high functional group tolerance. nih.govresearchgate.net Metal-based catalysts, including those based on lanthanum and ceria, have been shown to enable the catalytic hydrolysis of phosphate esters. researchgate.net Furthermore, rhenium(VII) oxide has been developed as a catalyst for dehydrative condensation between phosphoric acid and alcohols, although it requires high temperatures (>150 °C). acs.org The development of such catalysts is crucial for creating more efficient and selective methods for producing complex phosphate esters. nih.gov
Formation of Side Products and Mitigation Strategies
The synthesis of phosphate esters is often accompanied by the formation of undesirable side products. The primary strategies to mitigate these issues revolve around precise control of reaction conditions and reactant stoichiometry.
Undesirable Dehydration Reactions and Their Prevention
A significant side reaction in phosphate ester synthesis, particularly when using strong acids like phosphoric acid at elevated temperatures, is the dehydration of the alcohol substrate. researchgate.netyoutube.com Primary and secondary alcohols can be dehydrated to form alkenes or ethers. libretexts.org For example, reacting an alcohol with concentrated phosphoric acid is a known method for producing alkenes through an elimination reaction. youtube.com
Prevention Strategies:
Temperature Control: Avoiding excessively high temperatures is the most direct way to minimize dehydration. dtic.mil Reactions should be conducted at the lowest temperature that still allows for a reasonable reaction rate.
Choice of Phosphorylating Agent: Using less aggressive phosphorylating agents than P₂O₅ or concentrated acids can reduce the propensity for dehydration. Phosphorus oxychloride (POCl₃), for example, allows for reactions at lower temperatures, though it requires careful handling and management of the HCl byproduct. researchgate.net
Reaction Time: Prolonged heating can increase the formation of degradation products. google.com Therefore, reaction times should be optimized to achieve maximum conversion without extended exposure to high temperatures.
Post-Synthesis Neutralization and Salt Formation Processes
Following the phosphation reaction, which yields an acidic mixture of mono- and dialkyl phosphate esters, a crucial neutralization step is undertaken to produce the target salt, this compound. This process is fundamental in transforming the acidic, often less soluble, ester into a more water-soluble and functional anionic surfactant. ethox.com The degree of neutralization is a critical parameter that dictates the final properties of the product, such as its solubility and surface activity. ethox.com
The formation of the trisodium salt is achieved through the stoichiometric reaction of the acidic phosphate ester with a strong base. While various alkaline agents can be used, the industrial production of trisodium phosphate salts typically involves the use of sodium hydroxide (NaOH). quora.com The process begins with the creation of disodium (B8443419) phosphate by reacting the initial phosphoric acid ester with sodium carbonate (soda ash); caustic soda (sodium hydroxide) is then added to complete the reaction and form the trisodium salt. google.com
This acid-base reaction is generally rapid, with the rate often being influenced by the efficiency of mixing and the temperature of the reaction medium. samipubco.comechemi.com Maintaining the temperature, typically between 50°C and 100°C, is essential to ensure a complete reaction while preventing potential hydrolysis of the ester bonds, which can occur at elevated temperatures. google.comgoogleapis.com
Control over the reaction is typically monitored by measuring the pH of the solution. A pH of 12 in a 1% solution is indicative of the formation of the highly alkaline trisodium phosphate. For similar long-chain phosphate esters, a final pH in the range of 8-12 is often targeted to ensure the stability of the resulting alkaline salt. google.com Titration is another method used to control the addition of the caustic agent and ensure the correct endpoint is reached. google.com
Once neutralization is complete, the process may involve rapid removal of water, often using a thin-film vacuum stripper, to obtain a product with very low water content (less than 0.5% by weight). googleapis.com This step is vital for the long-term stability of the product, as excess water can lead to hydrolysis, increased acidity, and poor color stability during storage. googleapis.com The final product, a white, granular, or crystalline solid, is highly soluble in water. wikipedia.org
Reaction Kinetics
The neutralization of phosphoric acid esters with a strong base like sodium hydroxide is a classic acid-base reaction that proceeds quickly. echemi.com Studies on the alkaline hydrolysis of related phosphate diesters show that the reaction rate constant increases with higher concentrations of NaOH, temperature, and pH. samipubco.com The reaction typically follows second-order kinetics with respect to the hydroxide ion concentration. samipubco.com Efficient and turbulent agitation is necessary to ensure uniform mixing and prevent localized overheating, especially during the addition of concentrated sodium hydroxide solutions. googleapis.com
Table 1: Typical Parameters for Post-Synthesis Neutralization
| Parameter | Value/Range | Purpose | Source(s) |
| Neutralizing Agents | Sodium Carbonate (Na₂CO₃) followed by Sodium Hydroxide (NaOH) | To form disodium and subsequently trisodium phosphate. | google.com |
| Reaction Temperature | 50°C - 100°C | To control reaction rate and prevent ester hydrolysis. | google.comgoogleapis.com |
| Final pH (1% Solution) | ~12 | Indicates complete formation of the alkaline trisodium salt. | |
| Final Water Content | < 0.5% by weight | To ensure long-term product stability and prevent hydrolysis. | googleapis.com |
| Agitation | Turbulent | To ensure efficient mixing and heat distribution. | googleapis.com |
Molecular Architecture and Isomeric Considerations
Structural Elucidation of Mono- and Di-ester Forms of Dodecoxydodecane Phosphate (B84403)
No specific studies on the structural elucidation of mono- and di-ester forms of dodecoxydodecane phosphate were found in the public domain.
Influence of Alkyl Chain Branching and Length on Molecular Conformation
There is no available research detailing the influence of alkyl chain branching and length on the molecular conformation of dodecoxydodecane phosphate.
Stereochemical Aspects and Chiral Recognition in Synthesis
Specific information regarding the stereochemical aspects and chiral recognition in the synthesis of trisodium (B8492382);1-dodecoxydodecane;phosphate is not publicly available.
Advanced Analytical Characterization of Trisodium;1 Dodecoxydodecane;phosphate
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in elucidating the molecular architecture of Trisodium (B8492382);1-dodecoxydodecane;phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide definitive structural evidence and evaluate sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Multinuclear NMR spectroscopy is a powerful, non-destructive tool for the unambiguous structural determination of organophosphorus compounds. libretexts.org By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the connectivity of atoms and the chemical environment of the phosphate group can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the various hydrogen environments within the molecule's two dodecyl chains. Protons on carbons adjacent to electron-withdrawing groups, such as the ether and phosphate oxygens, are deshielded and resonate at a lower field (higher ppm value). libretexts.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Terminal Methyl (-CH₃) | ~0.8-0.9 | Triplet (t) |
| Methylene Chain (-(CH₂)₉-) | ~1.2-1.4 | Multiplet (m) |
| Methylene adjacent to Ether (-CH₂-O-CH₂-) | ~3.4-3.6 | Triplet (t) |
| Methylene adjacent to Phosphate (-CH₂-O-P) | ~3.8-4.1 | Multiplet (m) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons bonded to oxygen atoms appear at lower fields. Furthermore, coupling between the phosphorus and adjacent carbon atoms (²JC-P, ³JC-P) can provide additional structural confirmation by splitting the carbon signals into doublets. libretexts.orgrsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling |
| Terminal Methyl (-C H₃) | ~14 | None |
| Methylene Chain (-(C H₂)₉-) | ~22-32 | None |
| Methylene adjacent to Ether (-C H₂-O-CH₂-) | ~70-72 | ³JC-O-C-P may be observed |
| Methylene adjacent to Phosphate (-C H₂-O-P) | ~65-68 | ²JC-O-P (doublet) |
³¹P NMR Spectroscopy: ³¹P NMR is highly specific for analyzing phosphorus-containing compounds. researchgate.net For Trisodium;1-dodecoxydodecane;phosphate, a single resonance is expected in the proton-decoupled spectrum, confirming the presence of a single phosphate environment. The chemical shift is characteristic of an orthophosphate monoester. rsc.orguctm.edu A distinct chemical shift would be observed for any di-ester impurity.
| Phosphorus Species | Expected Chemical Shift (δ, ppm) |
| Orthophosphate Monoester | -1 to 2 |
| Orthophosphate Di-ester | -2 to 0 |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the alkyl chains and the phosphate group. uctm.edu
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |
| C-H Stretching | Alkyl (-CH₂, -CH₃) | 2850-2960 |
| C-H Bending | Alkyl (-CH₂, -CH₃) | 1375-1470 |
| P=O Stretching | Phosphate (PO₄³⁻) | 1100-1200 |
| P-O-C Stretching | Phosphate Ester | 950-1100 uctm.edu |
| C-O-C Stretching | Ether | 1070-1150 |
The broad and strong absorptions associated with the phosphate group are particularly diagnostic for confirming the identity of the compound. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry provides information on the molecular weight and structural details based on the fragmentation pattern of the molecule upon ionization. For a large, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. The analysis would likely be performed on the corresponding acid form (didodecyl phosphate).
The primary goal is to confirm the molecular mass. The fragmentation pattern can further validate the structure, often involving cleavage at the ether linkage or loss of the alkyl chains. uni-saarland.deyoutube.com Common fragmentation pathways for alkyl phosphates include McLafferty rearrangements and the loss of alkene groups from the alkyl chains. nih.gov
| Ion | Description | Expected m/z |
| [M-H]⁻ | Deprotonated parent molecule (didodecyl phosphoric acid) | 405.3 |
| [M-C₁₂H₂₅]⁻ | Loss of a dodecyl radical | 235.1 |
| [C₁₂H₂₅O]⁻ | Dodecyloxy anion | 185.2 |
Chromatographic Techniques for Compositional Analysis
Chromatographic methods are essential for separating this compound from impurities and related byproducts, providing a detailed compositional analysis.
High-Performance Liquid Chromatography (HPLC) for Mono-/Di-ester Ratio Determination
In the synthesis of phosphate esters, it is common to produce a mixture of mono-ester and di-ester products. lamberti.com HPLC is the preferred method for separating and quantifying these species to determine the mono-/di-ester ratio, a critical quality parameter. researchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 column is often employed, using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Gas Chromatography (GC) of Derivatized Products
Due to their low volatility and high polarity, phosphate esters are generally unsuitable for direct analysis by Gas Chromatography (GC). digitaloceanspaces.comresearchgate.net Therefore, a derivatization step is required to convert the acidic protons of the phosphate group into more volatile and thermally stable esters, such as trimethylsilyl (B98337) (TMS) esters. digitaloceanspaces.comresearchgate.net This is typically achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). digitaloceanspaces.com
Once derivatized, the components can be separated on a GC column and detected using a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov This method allows for the quantification of the derivatized mono- and di-ester forms, providing an alternative to HPLC for compositional analysis. researchgate.netd-nb.info
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. By quantifying the weight percentages of its constituent elements, a direct comparison can be made with the theoretical values derived from its proposed chemical structure.
Theoretical Composition:
The chemical name "this compound" suggests a phosphate ester of 1-dodecoxydodecane, fully neutralized with three sodium ions. The structure consists of two dodecyl (C12) chains linked by an ether oxygen, which is then attached to a phosphate group.
1-dodecoxydodecane moiety: C24H50O
Phosphate group: PO4
Counter-ions: 3 Na+
This leads to the deduced molecular formula C24H49O5PNa3 . Based on this formula, the theoretical elemental composition has been calculated.
Stoichiometric Verification Data:
For a newly synthesized batch of a long-chain sodium alkyl phosphate, elemental analysis would be performed and the results compared against the theoretical values. A high degree of correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the intended molecular structure.
Below is a data table presenting the theoretical elemental composition of this compound. An experimental analysis of a pure sample would be expected to yield results closely matching these values.
| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 56.24 |
| Hydrogen | H | 1.01 | 9.64 |
| Oxygen | O | 16.00 | 15.61 |
| Phosphorus | P | 30.97 | 6.04 |
| Sodium | Na | 22.99 | 13.47 |
Thermal Analysis for Phase Behavior
Thermal analysis techniques are crucial for characterizing the phase transitions and decomposition profile of a material as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) tracks changes in mass upon heating.
Expected Phase Behavior:
Long-chain ionic surfactants like this compound are expected to exhibit complex thermal behavior, including potential melting points, liquid crystalline phase transitions, and eventual decomposition at higher temperatures. The presence of the long alkyl chains will likely result in melting or phase transitions at relatively low temperatures, while the ionic phosphate group will contribute to a higher thermal stability before decomposition.
Representative Differential Scanning Calorimetry (DSC) Data:
Since specific DSC data for this compound is unavailable, the following table presents representative data for a similar long-chain anionic surfactant, Sodium Lauryl Sulfate (B86663), which shows multiple thermal events. A similar pattern of transitions, though at different specific temperatures, could be anticipated. The DSC thermogram of a comparable compound, sodium lauryl sulfate, exhibits thermal events at approximately 103.9°C, 111.1°C, and 200.8°C.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
|---|---|---|---|---|
| Endotherm 1 | ~95 | ~104 | - | Likely related to loss of bound water or a solid-solid phase transition. |
| Endotherm 2 | ~190 | ~201 | - | Corresponds to the melting point of the crystalline structure. |
Representative Thermogravimetric Analysis (TGA) Data:
TGA provides insights into the thermal stability and decomposition profile of the compound. For a long-chain sodium alkyl phosphate, one would expect initial minor weight loss due to residual solvent or moisture, followed by the main decomposition of the organic alkyl chains at higher temperatures. The final residue would likely consist of sodium pyrophosphate or other inorganic sodium phosphate species. The thermal degradation of sodium dodecyl sulfate, a related compound, has been noted to begin at temperatures lower than its inorganic counterparts.
The following table provides representative TGA data based on the expected decomposition pattern for a long-chain sodium alkyl phosphate.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|
| 25 - 150 | ~1-2% | Loss of adsorbed water/volatile impurities. |
| 200 - 450 | ~60-70% | Major decomposition of the dodecoxydodecane alkyl chains. |
| > 450 | - | Formation of a stable inorganic sodium phosphate residue. |
Interfacial Science and Supramolecular Self Assembly of Anionic Phosphate Surfactants
Surface Activity and Interfacial Tension Reduction Mechanisms
The defining characteristic of surfactants is their tendency to adsorb at interfaces, such as the boundary between air and water or oil and water. This surface activity is a direct consequence of their amphiphilic nature. The hydrophobic "tail" (in this case, the 1-dodecoxydodecane group) has a low affinity for water and prefers to be in a non-polar environment, while the hydrophilic phosphate (B84403) head group readily interacts with water molecules.
At an air-water interface, the surfactant molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the water. Similarly, at an oil-water interface, the tails partition into the oil phase while the heads remain in the aqueous phase. This accumulation of surfactant molecules at the interface disrupts the cohesive energy between the solvent molecules, leading to a reduction in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface). e3s-conferences.org
The mechanism of interfacial tension reduction involves the replacement of high-energy solvent-solvent interactions with lower-energy solvent-surfactant interactions at the interface. As the concentration of the surfactant increases, the interface becomes more populated with surfactant molecules, leading to a greater reduction in interfacial tension until a point of saturation is reached, which corresponds to the critical micelle concentration (CMC). researchgate.net The efficiency of a surfactant in reducing surface tension is a key parameter in many of its applications, such as in enhanced oil recovery where ultra-low interfacial tension is desired. researchgate.net
Micellization Thermodynamics and Kinetics
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in the bulk solution begin to aggregate into supramolecular structures called micelles. wikipedia.org This process, known as micellization, is a spontaneous and dynamic equilibrium between monomers and micelles.
The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation. Common methods for determining the CMC include:
Surface Tension: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org
Conductivity: For ionic surfactants, the molar conductivity of the solution decreases more sharply above the CMC due to the reduced mobility of the charged micelles compared to the free monomers.
Spectroscopy (e.g., using a fluorescent probe): The spectral properties of a probe molecule can change significantly when it is incorporated into the hydrophobic core of a micelle, allowing for the determination of the CMC. acs.org
The CMC of a surfactant is influenced by its molecular structure; for instance, an increase in the length of the hydrophobic tail generally leads to a decrease in the CMC. cutm.ac.in
Table 1: Representative Critical Micelle Concentration (CMC) Values for Anionic Surfactants at 25°C in Water
| Surfactant | Alkyl Chain Length | CMC (mM) |
|---|---|---|
| Sodium Octyl Sulfate (B86663) | C8 | 130 |
| Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 |
| Sodium Tetradecyl Sulfate | C14 | 2.1 |
This table presents data for common anionic sulfate surfactants to illustrate the effect of alkyl chain length on CMC. It is expected that anionic phosphate surfactants would follow a similar trend.
The formation of micelles is sensitive to the composition and temperature of the solution.
Electrolyte Concentration: The addition of an electrolyte, particularly one with a common counter-ion, to a solution of an ionic surfactant generally leads to a decrease in the CMC. mdpi.comresearchgate.net The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, making it energetically more favorable for micelles to form at a lower surfactant concentration. cutm.ac.in This effect is more pronounced with increasing electrolyte concentration. researchgate.net
Table 2: Illustrative Effect of NaCl Concentration on the CMC of an Anionic Surfactant (Sodium Dodecyl Sulfate) at 25°C
| NaCl Concentration (mM) | CMC of SDS (mM) |
|---|---|
| 0 | 8.2 |
| 10 | 5.4 |
| 50 | 2.3 |
| 100 | 1.5 |
This data for SDS demonstrates the general principle that increasing electrolyte concentration lowers the CMC of anionic surfactants.
Temperature: The effect of temperature on the CMC of ionic surfactants is often non-monotonic, exhibiting a U-shaped curve. scialert.netwpmucdn.com Initially, an increase in temperature may lead to a decrease in the CMC as the dehydration of the hydrophobic chains favors their aggregation. researchgate.net However, at higher temperatures, the increased kinetic energy of the surfactant molecules and the disruption of structured water around the hydrophobic tails can lead to an increase in the CMC. researchgate.netresearchgate.net The temperature at which the minimum CMC is observed depends on the specific surfactant structure. scialert.net
Table 3: Conceptual Representation of the Effect of Temperature on the CMC of an Anionic Surfactant
| Temperature (°C) | CMC (mM) |
|---|---|
| 15 | 8.5 |
| 25 | 8.2 |
| 35 | 8.0 |
| 45 | 8.3 |
| 55 | 8.7 |
This table illustrates the typical U-shaped relationship between temperature and the CMC for an ionic surfactant.
The self-assembled structures of surfactants are not limited to spherical micelles. Depending on factors such as surfactant concentration, temperature, electrolyte concentration, and the presence of co-solutes, a variety of micellar morphologies can be formed. nih.gov These include:
Spherical Micelles: Typically formed at concentrations just above the CMC.
Rod-like or Cylindrical Micelles: As the surfactant concentration or electrolyte concentration increases, spherical micelles can grow into elongated, rod-like structures.
Worm-like Micelles: Further growth and entanglement of rod-like micelles can lead to the formation of long, flexible, worm-like micelles, which can impart high viscosity to the solution. rsc.org
Transmission Electron Microscopy (TEM) studies on certain phosphate ester surfactants have shown that they can self-assemble into both rod-shaped and spherical micelles, with the morphology being influenced by the pH of the aqueous solution. researchgate.net
Adsorption Phenomena at Various Interfaces
The adsorption of surfactants at solid-liquid and liquid-air interfaces is a critical aspect of their functionality in applications such as detergency, wetting, and lubrication.
Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the adsorbate in the bulk solution and the amount adsorbed onto a surface at a constant temperature. nih.gov
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govacs.org It is often applicable to surfactant adsorption at lower concentrations. semanticscholar.org
Freundlich Isotherm: This is an empirical model that can be applied to multilayer adsorption on a heterogeneous surface. nih.govacs.org It is often a good fit for experimental data over a wider range of concentrations. semanticscholar.org
BET (Brunauer-Emmett-Teller) Isotherm: This model is an extension of the Langmuir theory to multilayer adsorption.
The adsorption of anionic surfactants onto solid surfaces is highly dependent on the surface charge of the solid. On positively charged surfaces, adsorption is driven by strong electrostatic interactions. On negatively charged surfaces, adsorption is generally weaker and occurs primarily through hydrophobic interactions between the surfactant tails and the surface, and between the adsorbed surfactant molecules themselves. semanticscholar.org
Table 4: Conceptual Parameters for Langmuir and Freundlich Adsorption Isotherms for an Anionic Surfactant on a Hypothetical Solid Surface
| Isotherm Model | Parameter 1 | Parameter 2 | Interpretation |
|---|---|---|---|
| Langmuir | qmax (mg/g) | KL (L/mg) | qmax: Maximum monolayer adsorption capacity. KL: Langmuir constant related to the energy of adsorption. |
| Freundlich | KF ((mg/g)(L/mg)1/n) | n | KF: Freundlich constant related to adsorption capacity. n: Heterogeneity factor; a value of n > 1 indicates favorable adsorption. |
This table provides a conceptual framework for the parameters obtained from fitting experimental adsorption data to the Langmuir and Freundlich isotherm models.
Surface Excess Concentration and Molecular Area Determination
The adsorption of surfactant molecules at an interface, such as the air-water interface, leads to a higher concentration of the surfactant at the interface compared to the bulk solution. This phenomenon is quantified by the surface excess concentration (Γ), which represents the amount of surfactant per unit area of the interface. kruss-scientific.comquora.com The determination of Γ is crucial for understanding the packing of surfactant molecules at the interface and their efficiency in reducing surface tension.
The Gibbs adsorption isotherm is a fundamental thermodynamic equation used to calculate the surface excess concentration from the change in surface tension (γ) with the natural logarithm of the surfactant concentration (c) in the bulk solution. nih.govwikipedia.org For a dilute solution of a 1:3 electrolyte surfactant like Trisodium (B8492382);1-dodecoxydodecane;phosphate, the equation can be expressed as:
Γ = - (1 / (4 * R * T)) * (dγ / dln(c))
Where:
Γ is the surface excess concentration (in mol/m²)
R is the ideal gas constant (8.314 J/(mol·K))
T is the absolute temperature (in Kelvin)
dγ/dln(c) is the slope of the surface tension versus the natural logarithm of the surfactant concentration plot before the critical micelle concentration (CMC) is reached.
Once the maximum surface excess concentration (Γ_max) is determined from the steepest slope of the γ vs. ln(c) plot, the minimum area occupied by each surfactant molecule at the interface (A_min) can be calculated using the following relationship:
A_min = 1 / (Γ_max * N_A)
Where:
A_min is the minimum area per molecule (in m²/molecule)
N_A is Avogadro's number (6.022 x 10²³ molecules/mol)
Due to the absence of specific experimental data for Trisodium;1-dodecoxydodecane;phosphate, a representative data table for a well-characterized anionic surfactant, Sodium Dodecyl Sulfate (SDS), is provided below to illustrate the typical values of these parameters. The branched and larger hydrophobic structure of 1-dodecoxydodecane would likely lead to a larger area per molecule compared to the linear dodecyl chain of SDS.
Table 1: Interfacial Properties of a Representative Anionic Surfactant (Sodium Dodecyl Sulfate) at the Air-Water Interface at 25°C
| Parameter | Value | Unit |
| Critical Micelle Concentration (CMC) | 8.2 | mM |
| Surface Tension at CMC (γ_cmc) | 39 | mN/m |
| Maximum Surface Excess (Γ_max) | 3.5 x 10⁻⁶ | mol/m² |
| Minimum Area per Molecule (A_min) | 0.47 | nm²/molecule |
Note: The values in this table are for Sodium Dodecyl Sulfate and are provided for illustrative purposes. The actual values for this compound may differ.
Formation of Lyotropic Liquid Crystalline Phases
Anionic phosphate surfactants, like other amphiphilic molecules, can self-assemble into various ordered structures in the presence of a solvent, typically water. These structures are known as lyotropic liquid crystalline phases, and their formation is dependent on factors such as surfactant concentration, temperature, and the presence of electrolytes. rsc.orgbohrium.com The sequence of these phases as the surfactant concentration increases generally follows a progression from spherical micelles to more complex assemblies.
At concentrations above the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. As the concentration further increases, these micelles can pack into ordered arrangements, leading to the formation of different liquid crystalline phases:
Hexagonal Phase (H₁): Cylindrical micelles are packed into a hexagonal lattice. This phase is typically highly viscous.
Cubic Phase (V₁): Micelles are arranged in a cubic lattice. There are different types of cubic phases, often characterized by a bicontinuous structure. These phases are generally very viscous and isotropic.
Lamellar Phase (Lα): Surfactant molecules form bilayers that are separated by layers of the solvent. This phase has a sheet-like structure and is typically less viscous than the hexagonal and cubic phases.
The specific phases formed by this compound and the concentrations at which they occur would need to be determined experimentally by constructing a phase diagram. tandfonline.comnih.gov The branched nature of the "dodecoxydodecane" hydrophobic tail would influence the packing of the molecules and, consequently, the geometry of the self-assembled structures and the resulting liquid crystalline phases.
Complex Coacervation and Phase Separation Behavior
Complex coacervation is a phenomenon of liquid-liquid phase separation that occurs when solutions of oppositely charged macromolecules (polyelectrolytes) are mixed. This process is driven primarily by electrostatic interactions, leading to the formation of a dense, polymer-rich phase (the coacervate) and a dilute supernatant phase. wur.nlresearchgate.net Anionic phosphate surfactants, carrying a negative charge on the phosphate headgroup, can undergo complex coacervation with cationic polymers such as gelatin, chitosan, or synthetic polycations.
The interaction between the anionic phosphate headgroups of the surfactant and the positively charged groups on the polymer chain leads to the formation of protein-polysaccharide complexes. researchgate.net The release of counter-ions into the solution provides the entropic driving force for the phase separation. The formation and stability of the coacervate are influenced by several factors, including:
pH: The pH of the solution determines the charge density of both the anionic surfactant and the cationic polymer. Coacervation is most favorable when the net charges of the interacting species are opposite and maximized.
Ionic Strength: The presence of salt can screen the electrostatic interactions, which can inhibit or reverse the coacervation process.
Polymer-to-Surfactant Ratio: The stoichiometry of the interacting charges is a critical factor in achieving optimal coacervation.
Molecular Weight and Architecture: The chain length and structure of both the polymer and the surfactant can affect the packing and stability of the coacervate phase.
While specific studies on the complex coacervation of this compound are not available, it is anticipated that it would form coacervates with various cationic polymers under appropriate conditions of pH and ionic strength.
Interactions with Biomolecular Systems at Interfaces (e.g., phospholipids, proteins)
The interactions of anionic phosphate surfactants with biomolecular systems at interfaces are of significant interest in fields such as drug delivery, cosmetics, and food science. These interactions are primarily governed by a combination of electrostatic and hydrophobic forces.
Interactions with Phospholipids:
Phospholipid membranes, the primary components of cell membranes, can interact strongly with anionic surfactants. nih.gov The nature of this interaction depends on the surfactant concentration. At low concentrations, surfactant monomers can insert into the lipid bilayer, altering its fluidity and permeability. As the concentration increases towards the CMC, the surfactant can induce the formation of mixed micelles, leading to the solubilization and disruption of the membrane. The large, branched hydrophobic tail of this compound would likely enhance its ability to penetrate and disrupt the hydrophobic core of the phospholipid bilayer. Studies with other anionic surfactants, such as sodium dodecyl sulfate (SDS), on dipalmitoylphosphatidylcholine (DPPC) monolayers have shown that the presence of the charged surfactant can induce changes in the domain shapes of the phospholipid monolayer at high surface pressures. researchgate.net
Interactions with Proteins:
Anionic surfactants are known to interact strongly with proteins, often leading to denaturation. nih.gov The negatively charged phosphate headgroup of the surfactant can bind to positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine, through electrostatic interactions. The hydrophobic tail of the surfactant can then penetrate the hydrophobic core of the protein, disrupting its tertiary structure. The binding of surfactants can lead to the formation of protein-surfactant complexes. The presence of proteins can also influence the adsorption of surfactants at interfaces, in some cases accelerating the rate of surfactant adsorption. nih.gov The specific nature of the interaction between this compound and a particular protein would depend on the protein's isoelectric point, amino acid composition, and structural stability.
Environmental Transformation and Degradation Pathways of Phosphate Ester Surfactants
Biodegradation Mechanisms and Microbial Metabolites
The ultimate fate of many organic compounds in the environment is dictated by microbial degradation. For phosphate (B84403) ester surfactants like Trisodium (B8492382);1-dodecoxydodecane;phosphate, both the hydrophobic alkyl ether chain and the hydrophilic phosphate group are susceptible to microbial attack.
Aerobic and Anaerobic Degradation Pathways
Aerobic Degradation: Under aerobic conditions, the biodegradation of surfactants is generally efficient. nih.gov For compounds structurally similar to Trisodium;1-dodecoxydodecane;phosphate, such as alcohol ethoxylates, the primary degradation mechanism involves the central fission of the ether bond between the alkyl and the ethoxylated chain. researchgate.net This process is often initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal that subsequently cleaves. Another significant aerobic pathway is the ω- and β-oxidation of the terminal methyl group of the alkyl chain. nih.gov The polyethylene (B3416737) glycol (PEG) chain can also be shortened by the cleavage of terminal ethoxy units. researchgate.net
Anaerobic Degradation: In the absence of oxygen, the biodegradation of surfactants can be slower and may follow different pathways. mdpi.com For linear alcohol ethoxylates, a proposed anaerobic mechanism involves the stepwise cleavage of the terminal ethoxy unit, releasing acetaldehyde (B116499) and shortening the polyethylene glycol chain. researchgate.net The complete mineralization under anaerobic conditions requires the synergistic action of a consortium of microorganisms, including fermentative bacteria, acetogens, and methanogens. mdpi.com However, branching in the alkyl chain can significantly hinder anaerobic degradation. nih.gov While linear alcohol ethoxylates can be completely mineralized, branched structures may lead to the formation of persistent metabolites. nih.gov
Identification of Intermediate and Terminal Degradation Products
The biodegradation of this compound is expected to yield a series of intermediate products before ultimate mineralization to carbon dioxide, water, and inorganic phosphate.
Based on studies of analogous alcohol ethoxylates and alkyl ether sulfates, the following intermediates can be anticipated:
Carboxylated Alcohol Ethoxylates: Formed through the oxidation of the terminal alcohol group of the ethoxy chain or the alkyl chain. nih.gov
Polyethylene Glycols (PEGs): Resulting from the cleavage of the ether linkage between the dodecyl groups. nih.gov
Dodecanol: Produced upon the cleavage of the ether bond.
Shorter-chain Alcohol Ethoxylates: Formed by the stepwise removal of ethoxy units. researchgate.net
Inorganic Phosphate: Released through the enzymatic hydrolysis of the phosphate ester bond.
Terminal degradation products under aerobic conditions are primarily carbon dioxide, water, and inorganic phosphate. Under anaerobic conditions, methane (B114726) is also a significant terminal product.
| Potential Intermediate | Formation Pathway | Environmental Significance |
| Carboxylated Alcohol Ethoxylates | Oxidation of terminal alcohol or alkyl chain | More water-soluble and generally more biodegradable than the parent compound. |
| Polyethylene Glycols (PEGs) | Cleavage of the central ether bond | Generally considered to be readily biodegradable. |
| Dodecanol | Cleavage of the ether bond | A fatty alcohol that is readily biodegradable. |
| Inorganic Phosphate | Hydrolysis of the phosphate ester | A nutrient that can contribute to eutrophication. |
Hydrolytic Stability and Phosphate Release Kinetics
The hydrolysis of the phosphate ester bond is a key abiotic degradation pathway. This process involves the cleavage of the P-O-C bond, releasing inorganic phosphate and the corresponding alcohol ether. The rate of hydrolysis is significantly influenced by pH and temperature.
Generally, phosphate esters are more susceptible to hydrolysis under alkaline conditions. nih.gov The hydrolysis can proceed through different mechanisms, including nucleophilic attack by a water molecule or a hydroxide (B78521) ion on the phosphorus atom. The presence of microbial enzymes, such as phosphatases, can significantly accelerate this process. In phosphorus-deficient conditions, some organisms may enhance the production of acid phosphatases, which can hydrolyze organophosphate esters to acquire phosphorus. nih.gov
Photodegradation Processes in Aquatic Environments
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that produce reactive species like hydroxyl radicals.
For aliphatic compounds like this compound, which lack strong chromophores that absorb sunlight, direct photolysis is expected to be a minor degradation pathway. However, indirect photolysis can play a role. The photo-Fenton process, which generates highly reactive hydroxyl radicals in the presence of iron ions and hydrogen peroxide, has been shown to be effective in degrading non-ionic surfactants. nih.gov The efficiency of this process can be influenced by the number of ethoxy groups in the surfactant molecule. nih.gov
Sorption and Desorption Dynamics in Environmental Matrices
The mobility and bioavailability of this compound in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. As an anionic surfactant, its interaction with environmental matrices is complex, involving both hydrophobic and electrostatic interactions.
The long dodecyl chains contribute to hydrophobic interactions with soil organic matter. nih.gov At the same time, the negatively charged phosphate group can interact with positively charged sites on mineral surfaces, such as iron and aluminum oxides, particularly at low pH. However, at neutral to high pH, where most soils and sediments are negatively charged, electrostatic repulsion can limit sorption.
The sorption of anionic surfactants is influenced by several factors:
Soil/Sediment Composition: Higher organic carbon content generally leads to increased sorption due to hydrophobic interactions. researchgate.net The type and amount of clay minerals and metal oxides also play a crucial role.
pH: As pH decreases, the positive charge on mineral surfaces can increase, favoring the sorption of anionic surfactants.
Ionic Strength: The presence of cations in the water can shield the negative charges on both the surfactant and the solid surfaces, reducing electrostatic repulsion and potentially enhancing sorption.
Desorption studies on similar anionic surfactants have shown that a significant fraction of the sorbed compound can be resistant to desorption, indicating a degree of irreversible binding to soil and sediment. nih.govbohrium.com
| Environmental Matrix Component | Primary Sorption Mechanism | Effect on Mobility |
| Organic Matter | Hydrophobic interaction | Decreases mobility |
| Clay Minerals | Electrostatic interactions (variable) | Can decrease mobility, depending on pH and mineral type |
| Iron/Aluminum Oxides | Electrostatic attraction (at low pH) | Decreases mobility, particularly in acidic soils |
Chemical Fate Modeling in Natural Water Systems
Predicting the environmental concentration and distribution of chemicals like this compound relies on chemical fate models. These models integrate the various transformation and transport processes discussed above to simulate the behavior of a substance in different environmental compartments.
For surfactants, Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate key physicochemical properties and environmental fate parameters when experimental data are lacking. ecetoc.orgaftonchemical.com These models use the molecular structure of a chemical to predict properties such as its octanol-water partition coefficient (Kow), which is an indicator of its tendency to sorb to organic matter, as well as its biodegradation rate and toxicity. researchgate.net
Environmental fate models for surfactants typically consider:
Partitioning: Distribution between water, soil/sediment, and air based on properties like Kow and Henry's Law constant.
Degradation: Rates of biodegradation, hydrolysis, and photolysis in different environmental compartments.
Transport: Movement between different environmental compartments, such as volatilization from water to air or deposition from air to soil.
The U.S. Environmental Protection Agency's EPI Suite™ is an example of a widely used set of QSAR models for predicting the environmental fate of chemicals. aftonchemical.com Such models can provide valuable initial assessments of the potential environmental behavior of this compound, which can then be refined with experimental data.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule like Trisodium (B8492382);1-dodecoxydodecane;phosphate (B84403). These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the molecule's susceptibility to chemical reactions. mdpi.com
By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. For an alkyl phosphate ester, these calculations can elucidate the partial charges on each atom, showing the high negative charge localization on the oxygen atoms of the phosphate group and the nonpolar nature of the dodecyl and dodecoxy chains. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com
Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity indices, can quantify the molecule's reactive behavior. beilstein-journals.orgresearchgate.netscielo.org.mx For instance, the phosphate headgroup would be identified as the primary site for electrophilic attack, crucial for its interactions with cations and polar surfaces. mdpi.com These calculations can also model reaction mechanisms, such as the hydrolysis of the phosphate ester bond, by mapping the potential energy surface and identifying transition states. rsc.orgnih.gov
Table 1: Illustrative Quantum Mechanical Properties for a Model Alkyl Phosphate Anion
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 8.5 D | Measure of the overall polarity of the molecule. |
| Partial Charge on Phosphate Oxygen | -0.8 e | Indicates high electron density, making it a site for interaction with cations. |
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules over time. frontiersin.orgclausiuspress.com For a surfactant like Trisodium;1-dodecoxydodecane;phosphate, MD simulations are essential for understanding how individual molecules self-assemble into larger structures, such as micelles, and how they interact with surfaces.
Simulation of Micelle Formation and Dynamics
MD simulations can model the spontaneous aggregation of surfactant monomers in an aqueous solution to form micelles. mdpi.comsemanticscholar.orgacs.org By placing a number of this compound molecules in a simulation box with water, researchers can observe the hydrophobic dodecyl and dodecoxy tails collapsing to form a core, while the hydrophilic phosphate headgroups are exposed to the water. nih.govacs.orgacs.orgresearchgate.net
These simulations provide detailed information about the structure and dynamics of the resulting micelles. Key properties that can be calculated include the critical micelle concentration (CMC), aggregation number (the number of monomers per micelle), micelle shape (spherical, ellipsoidal, etc.), and the radius of gyration. acs.orgamazonaws.com The distribution of counterions (Na+) around the negatively charged phosphate headgroups can also be analyzed, which is crucial for understanding micellar stability. acs.orgresearchgate.net
Table 2: Representative Micellar Properties from MD Simulations of Anionic Surfactants
| Property | Illustrative Value | Description |
|---|---|---|
| Aggregation Number (Nagg) | 50 - 80 | The average number of surfactant molecules in a single micelle. |
| Radius of Gyration (Rg) | 2.0 - 2.5 nm | A measure of the size of the micelle. |
| Solvent Accessible Surface Area (SASA) | 100 - 120 nm² | The surface area of the micelle that is accessible to the solvent. |
| Counterion Binding Percentage | 60 - 80% | The percentage of counterions that are closely associated with the micelle surface. |
Modeling of Adsorption at Material Surfaces
MD simulations are also employed to investigate the adsorption of this compound onto various material surfaces. This is relevant for applications such as mineral flotation, lubrication, and surface coating. Simulations can model the interaction of the surfactant with surfaces like calcite (calcium carbonate) or metal oxides. researchgate.netacs.orggeus.dkfrontiersin.orgresearchgate.netresearchgate.netcdnsciencepub.com
These simulations can reveal the preferred orientation of the adsorbed molecules. For instance, on a positively charged or polar surface, the phosphate headgroup would likely bind to the surface, with the hydrophobic tails extending into the surrounding medium. researchgate.net The strength of this adsorption can be quantified by calculating the binding free energy. The simulations can also show how the adsorbed surfactant layer modifies the surface properties, such as its wettability. acs.orgresearchgate.net
Force Field Development and Validation for Phosphate Ester Systems
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. umich.edursc.org A force field is a set of parameters that define the potential energy of a system as a function of the positions of its atoms. For a molecule like this compound, a reliable force field must accurately represent the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions.
Standard force fields such as AMBER and CHARMM have parameters for many common biomolecules, including phosphates and alkyl chains. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov However, for a specific molecule like this compound, it may be necessary to develop and validate new parameters. This process typically involves fitting the force field parameters to high-level quantum mechanical calculations and/or experimental data for small model compounds. umich.edursc.orgresearchgate.net For example, the partial atomic charges for the phosphate group would be derived from QM calculations, and the dihedral parameters for the alkyl chains would be adjusted to reproduce the correct conformational energies. nih.govresearchgate.net
Validation of the force field is crucial and is often done by comparing simulation results for bulk properties, such as density and heat of vaporization of a model liquid, with experimental values. nih.gov For surfactants, the ability of the force field to predict properties like the critical micelle concentration and surface tension is a key validation metric. acs.org
Table 3: Example of Force Field Parameters for a Phosphate Group (AMBER-style)
| Atom Type | Charge (e) | van der Waals Radius (Å) | Well Depth (kcal/mol) |
|---|---|---|---|
| P (Phosphate) | +1.20 | 1.87 | 0.200 |
| O (Ester) | -0.65 | 1.66 | 0.210 |
| O (Anionic) | -0.85 | 1.66 | 0.210 |
Docking and Interaction Studies with Specific Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. ic.ac.ukresearchgate.netresearchgate.net While this compound is primarily a surfactant, its phosphate headgroup is a common motif in many biologically active molecules and drugs. nih.govresearchgate.netnih.govchimia.ch Therefore, docking studies could be used to investigate its potential interactions with protein binding sites.
For example, many proteins have binding pockets that recognize phosphate groups, often involving positively charged amino acid residues like arginine and lysine (B10760008), as well as hydrogen bond donors. nih.gov Docking simulations could be used to screen a library of proteins to identify potential binding partners for this compound. The docking algorithm would place the molecule in various orientations within the protein's active site and calculate a scoring function to estimate the binding affinity. nih.gov
The results of a docking study would provide a predicted binding pose and a binding energy score. The binding pose would reveal the specific interactions, such as hydrogen bonds and electrostatic interactions, between the phosphate group and the protein. researchgate.net While this is a more speculative application for a surfactant molecule, it demonstrates the versatility of computational methods in exploring potential molecular interactions.
Table 4: Illustrative Docking Results for a Phosphate-Containing Ligand with a Protein Target
| Parameter | Illustrative Value | Interpretation |
|---|---|---|
| Binding Energy | -8.2 kcal/mol | A more negative value indicates a stronger predicted binding affinity. |
| Interacting Residues | Arg12, Lys45, Ser46 | Specific amino acids in the protein's active site that form interactions with the ligand. |
| Number of Hydrogen Bonds | 4 | Indicates the extent of hydrogen bonding between the ligand and the protein. |
| Inhibition Constant (Ki) (predicted) | 5.6 µM | A predicted measure of the ligand's potency as an inhibitor. |
Advanced Functionalization and Material Integration Studies
Covalent Modification for Tunable Surface Activity
The performance of a surfactant is intrinsically linked to its molecular architecture. Covalent modification is a primary strategy for tuning the surface-active properties of phosphate (B84403) esters to meet the demands of specific applications. For ether phosphates like Trisodium (B8492382);1-dodecoxydodecane;phosphate, these modifications can be conceptualized in several ways, primarily by altering the ratio of monoester to diester forms and by modifying the hydrophobic chain.
Monoesters , with one hydrophobic tail, are generally more water-soluble and contribute to better wetting and detergency.
Diesters , having two hydrophobic tails, are more lipophilic and excel as emulsifiers and oil-soluble dispersants. tue.nl
By controlling the reaction conditions during synthesis, such as the molar ratio of the alcohol (1-dodecoxydodecanol) to the phosphating agent (e.g., phosphorus pentoxide or polyphosphoric acid), it is possible to tailor the monoester-to-diester ratio. researchgate.netresearchgate.net This allows for the fine-tuning of properties such as foaming, emulsification, and solubility in alkaline environments. For instance, a higher proportion of the diester form of Trisodium;1-dodecoxydodecane;phosphate would be expected to enhance its performance in oil-in-water emulsions.
Research on various alkyl phosphate esters has demonstrated a clear relationship between the mono/di-ester ratio, the length of the alkyl chain, and the resulting surface activity. researchgate.net Studies indicate that for dodecyl and hexadecyl phosphate esters, a lower mono/di ratio leads to a lower critical micelle concentration (CMC) and surface tension at the CMC (γCMC), suggesting a synergistic effect between the mono- and di-phosphate esters in the mixture. researchgate.net
Table 1: Hypothetical Surface Activity of this compound with Varied Monoester/Diester Ratios
| Monoester/Diester Ratio | Expected Critical Micelle Concentration (CMC) | Expected Surface Tension (γCMC) | Primary Functional Attribute |
| High | Higher | Higher | Enhanced Wetting and Detergency |
| Low | Lower | Lower | Improved Emulsification and Oil Solubility |
Further covalent modifications could involve introducing other functional groups into the dodecyl chains, although this is less common for this type of surfactant. The presence of the ether linkage itself provides a point of difference from simple alkyl phosphates, potentially influencing the molecule's flexibility and interaction with water. researchgate.net
Incorporation into Complex Formulations: Theoretical Frameworks
Phosphate esters are highly valued for their ability to be incorporated into complex, often harsh, chemical environments where other surfactants might fail. Their stability and solubility in highly alkaline systems make them particularly useful in industrial and institutional cleaners. The theoretical framework for incorporating a surfactant like this compound into such formulations revolves around its role as a hydrotrope and an emulsifier.
A hydrotrope is a compound that enhances the solubility of sparingly soluble organic substances in water. In complex formulations containing high concentrations of builders, electrolytes, or other surfactants, phosphate esters can act as coupling agents, creating a stable and homogenous solution. tue.nl The bulky and somewhat branched structure of the 1-dodecoxydodecane hydrophobe, combined with the anionic phosphate headgroup, would likely make this compound an effective hydrotrope for nonionic surfactants in high-electrolyte systems.
The theoretical basis for this hydrotropic action lies in the ability of the phosphate ester to associate with both the insoluble component and the aqueous phase, effectively bridging the solubility gap. This is crucial in the formulation of concentrated liquid detergents and metal cleaning products.
As an emulsifier , particularly in its diester form, this compound would be expected to stabilize oil-in-water emulsions. The two large hydrophobic chains would anchor effectively in the oil phase, while the phosphate headgroup would reside in the aqueous phase, reducing the interfacial tension between the two phases. This is a fundamental principle in the formulation of metalworking fluids, pesticide emulsions, and emulsion polymers.
The choice of the phosphating agent during synthesis can also influence its performance in formulations. For example, using phosphorus pentoxide typically yields a higher proportion of diester, which is advantageous for emulsification, while polyphosphoric acid tends to produce more monoester, which is often preferred for hydrotropic and wetting properties. tue.nl
Synergistic Effects with Other Surfactants and Additives
In modern formulations, surfactants are rarely used in isolation. The combination of different types of surfactants can lead to synergistic interactions, where the performance of the mixture is greater than the sum of its individual components. researchgate.netresearchgate.net This is a key strategy for optimizing performance and reducing the total amount of surfactant required.
For an anionic surfactant like this compound, synergistic effects are commonly observed when it is mixed with nonionic or cationic surfactants.
Anionic-Nonionic Mixtures: Mixing with nonionic surfactants, such as alcohol ethoxylates, can lead to a significant reduction in the CMC of the system. This is due to the reduction of electrostatic repulsion between the anionic headgroups of the phosphate ester by the intervening nonionic surfactant molecules at the micelle surface. This allows for more densely packed micelles to form at lower concentrations, enhancing efficiency in surface tension reduction, wetting, and detergency. researchgate.net
Anionic-Cationic Mixtures: While less common in cleaning formulations due to the potential for precipitation, mixtures of anionic and cationic surfactants can exhibit very strong synergistic interactions, leading to the formation of catanionic vesicles or other complex aggregates. The strong electrostatic attraction between the oppositely charged headgroups is the primary driver for this synergy.
Furthermore, a synergistic effect is often observed within the phosphate ester product itself, between the monoester and diester components. researchgate.net Research has shown that specific ratios of mono- to di-esters can lead to optimal performance that neither component could achieve alone, particularly in reducing surface tension. researchgate.net This intrinsic synergism is a significant advantage of using phosphate ester mixtures.
Table 2: Predicted Synergistic Interactions with this compound
| Surfactant Mixture | Interaction Parameter (β) | Expected Outcome | Application Benefit |
| Anionic (Phosphate Ester) + Nonionic | Negative | Lower CMC, Reduced Surface Tension | Higher efficiency in detergents and wetting agents |
| Anionic (Phosphate Ester) + Cationic | Highly Negative | Formation of complex aggregates, potential for precipitation | Specialized applications in drug delivery or formulation of biocides |
| Monoester + Diester (Phosphate Ester) | Negative | Lower CMC and γCMC than individual components | Optimized emulsification and surface activity from a single product |
The interaction between surfactants in a mixture can be quantified by the interaction parameter, β, derived from regular solution theory. A negative β value indicates a synergistic interaction, with a more negative value signifying stronger synergy. researchgate.net
In addition to other surfactants, this compound would also interact with other additives in a formulation, such as builders (e.g., silicates, carbonates) and polymers. Its stability in high-alkaline and high-electrolyte conditions ensures its compatibility and continued performance in heavy-duty cleaning formulations.
Methodological Considerations and Future Research Directions
Development of Novel Analytical Techniques for Trace Analysis
The detection and quantification of surfactants like Trisodium (B8492382);1-dodecoxydodecane;phosphate (B84403) at trace levels in complex environmental and biological matrices present a significant analytical challenge. The development of more sensitive and selective analytical methods is crucial for environmental monitoring, quality control, and understanding the fate and transport of these compounds.
Current methodologies often rely on chromatographic separation coupled with mass spectrometry. bohrium.com Future research is focused on enhancing these techniques for greater sensitivity and efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing non-volatile, polar compounds like alkyl ether phosphates. Advances in ultra-high-performance liquid chromatography (UHPLC) systems allow for faster analysis times and better resolution. shimadzu.com Coupling UHPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, enabling the detection of surfactants at parts-per-billion (ppb) levels in various water samples. shimadzu.comlcms.cz The use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, further aids in the identification and structural elucidation of unknown surfactants and their degradation products. bohrium.comshimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for polar anionic surfactants, GC-MS can be used following a derivatization step. digitaloceanspaces.com This process converts the non-volatile phosphate ester into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, making it suitable for GC analysis. digitaloceanspaces.com This approach is particularly useful for identifying individual alkyl phosphates and requires robust derivatization protocols to ensure accurate quantification. digitaloceanspaces.com
Sample Preparation: A critical aspect of trace analysis is sample preparation. Innovations in solid-phase extraction (SPE) and liquid-liquid microextraction can improve recovery and concentration of target analytes from complex matrices, reducing interference and enhancing detection limits. nih.gov
Future research directions will likely involve the development of direct injection methods that minimize sample handling, the creation of novel stationary phases in chromatography for better separation of surfactant isomers, and the application of ion mobility-mass spectrometry (IM-MS) to add another dimension of separation. bohrium.com
Table 1: Comparison of Modern Analytical Techniques for Alkyl Ether Phosphate Surfactants
Sustainable Synthesis Routes and Green Chemistry Principles
The chemical industry is under increasing pressure to adopt more environmentally friendly manufacturing processes. For surfactants like Trisodium;1-dodecoxydodecane;phosphate, this involves moving away from traditional petroleum-based feedstocks and hazardous reagents toward greener alternatives. nih.govecoviaint.com
The synthesis of alkyl ether phosphates traditionally involves the phosphorylation of a long-chain alcohol ethoxylate. Greener routes focus on improving this fundamental step. Key principles of green chemistry applicable to this synthesis include: surfactgreen.com
Use of Renewable Feedstocks: Replacing petroleum-derived dodecyl alcohol with oleochemicals derived from plant oils (e.g., coconut or palm oil) or from biomass is a primary goal. nih.govecoviaint.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. surfactgreen.com Methods using polyphosphoric acid or P₂O₅ can have a higher atom economy than those using reagents like phosphorus oxychloride (POCl₃), which generate significant inorganic waste. google.com
Safer Solvents and Reagents: The use of hazardous and volatile organic solvents should be minimized or eliminated. surfactgreen.com Research into solvent-free reaction conditions or the use of greener solvents like supercritical carbon dioxide (scCO₂) is an active area. rsc.org Similarly, replacing hazardous phosphorylating agents like POCl₃ with safer alternatives is a key objective. organic-chemistry.org Catalytic methods using less hazardous catalysts are also being explored. researchgate.net
Energy Efficiency: Developing synthetic routes that can be conducted at ambient temperature and pressure reduces energy consumption. Enzymatic catalysis, for example, allows for reactions under mild conditions. rsc.org
Future research will focus on biocatalysis, using enzymes like kinases to perform phosphorylation with high selectivity under mild, aqueous conditions. nih.govlibretexts.org Another promising area is the development of pathways that convert biomass or waste materials directly into surfactant molecules, creating a circular economy approach. ecoviaint.com
Table 2: Green Chemistry Approaches to Alkyl Phosphate Ester Synthesis
High-Throughput Screening Methodologies for Structure-Function Relationships
Understanding the relationship between the molecular structure of a surfactant and its functional properties (e.g., surface tension reduction, emulsification, foaming) is key to designing new and improved molecules. nih.gov High-throughput screening (HTS) methodologies accelerate this process by allowing for the rapid synthesis and characterization of large libraries of compounds. digitellinc.com
HTS workflows typically involve:
Automated Synthesis: Robotic systems can be used to synthesize arrays of structurally related surfactants, systematically varying parameters like alkyl chain length or the degree of ethoxylation.
Rapid Property Characterization: Automated liquid handlers prepare samples for analysis, and plate-based readers or other instruments quickly measure key performance indicators. digitellinc.com For example, surface tension can be measured in microplates, and emulsification stability can be assessed through automated imaging and analysis. researchgate.net
Data Analysis and Modeling: The large datasets generated by HTS are analyzed to build quantitative structure-property relationship (QSPR) models. mdpi.com These computational models can then predict the properties of new, unsynthesized surfactant structures, guiding the design of molecules with desired performance characteristics.
The application of HTS to surfactants allows researchers to explore a vast chemical space efficiently, identifying optimal structures for specific applications, from detergents to enhanced oil recovery. digitellinc.comresearchgate.net Future directions include integrating machine learning and artificial intelligence with HTS data to create more powerful predictive models and to enable the de novo design of surfactants with tailored functionalities. mdpi.com
Interdisciplinary Approaches in Advanced Surfactant Research
The unique ability of surfactants to self-assemble and modify interfaces makes them enabling materials in a wide range of scientific and technological fields. unive.it Future breakthroughs in surfactant research will increasingly come from interdisciplinary collaborations.
Nanotechnology: Surfactants are fundamental to nanotechnology, where they are used as templates for synthesizing nanoparticles with controlled size and shape, and as stabilizing agents to prevent aggregation. elsevierpure.comijcmas.comresearchgate.net The self-assembly of molecules like this compound into micelles or vesicles can create nanoreactors for chemical synthesis or serve as carriers for other molecules. researchgate.net
Materials Science: In materials science, surfactants are used to create structured porous materials, to functionalize surfaces, and to formulate complex fluids like coatings and inks. The interaction of surfactants with polymers and other materials can lead to novel materials with unique rheological or optical properties.
Biomedical Sciences: Surfactants play a role in drug delivery, where they can be used to encapsulate hydrophobic drugs in micellar carriers, improving their solubility and bioavailability. nih.gov Biosurfactants, which are produced by microorganisms, are being investigated for their antimicrobial and anticancer properties, offering a bridge between surfactant chemistry and biotechnology. tandfonline.com
Environmental Science: In environmental remediation, surfactants are used to enhance the removal of pollutants from soil and water. An understanding of surfactant interactions with contaminants and environmental surfaces is crucial for designing effective remediation strategies.
The convergence of surfactant chemistry with fields like materials science, nanotechnology, and biology will continue to open up new avenues for research and lead to the development of advanced materials and technologies with novel functionalities. surfactantassociates.com
Q & A
Basic Question: What are the validated spectroscopic methods for quantifying trisodium phosphate (TSP) in aqueous solutions, and how do preprocessing techniques improve analytical accuracy?
Methodological Answer:
UV/visible absorption spectroscopy combined with partial least squares (PLS) modeling is a robust approach for quantifying TSP concentrations. Studies show that preprocessing methods like Savitzky-Golay (S-G) convolution smoothing significantly enhance model accuracy by reducing spectral noise. Monte Carlo cross-validation (MCCV) can further eliminate outliers in calibration datasets, improving predictive reliability. Characteristic absorption bands for TSP are identified between 200–222 nm, enabling targeted spectral analysis .
Advanced Question: How should researchers design experiments to evaluate the impact of TSP additives on alginate dimensional stability, including statistical validation?
Methodological Answer:
Controlled experiments should involve two groups: a treatment group (e.g., alginate with 2% TSP) and a control group (without TSP). Dimensional stability is measured post-hardening using standardized metrics. Statistical validation via unpaired t-tests (e.g., p < 0.05) confirms significant differences between groups. This design isolates TSP's retarding effect while controlling for variables like temperature and humidity .
Basic Question: What protocols ensure sample stability when using TSP as a preservative in aqueous environmental samples?
Methodological Answer:
To prevent analyte degradation (e.g., hydrolysis of ethers to alcohols), samples should be stored at 4°C with pH > 11.0. Adding 0.40–0.44 g of trisodium phosphate dodecahydrate per 40 mL sample vial achieves this pH. Pre-calibrated spoons simplify field measurements, and headspace-free sealing minimizes oxidative interference .
Advanced Question: How can conflicting data on TSP’s antimicrobial efficacy be resolved across microbial strains and matrices?
Methodological Answer:
Contradictions arise from variations in microbial tolerance, TSP concentration, and matrix composition (e.g., organic load). Researchers should employ factorial experimental designs to test TSP efficacy against target pathogens (e.g., E. coli, Salmonella) under controlled conditions. Comparative studies with alternative agents (e.g., lactic acid) and meta-analyses of dose-response curves can clarify optimal application parameters .
Basic Question: What are the standard synthesis routes for TSP and alkyl phosphates, and how do reaction conditions affect product purity?
Methodological Answer:
TSP is synthesized via neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH):
For alkyl phosphates (e.g., tridecyl phosphate), tridecyl alcohol reacts with polyphosphoric acid or P₂O₅. Reaction temperature and stoichiometry must be tightly controlled to minimize byproducts like mono- or diesters. Purity is assessed via active content analysis (≥90% by titration) .
Advanced Question: How can TSP concentration in surfactant formulations be optimized to balance foaming and alkali resistance?
Methodological Answer:
Formulation optimization requires iterative testing of TSP-to-surfactant ratios. Foaming properties are evaluated using Ross-Miles foam height tests, while alkali resistance is measured via stability in high-pH solutions. Response surface methodology (RSM) can identify ideal concentrations that maximize foam suppression (low foaming) and hard water tolerance without compromising cleaning efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
